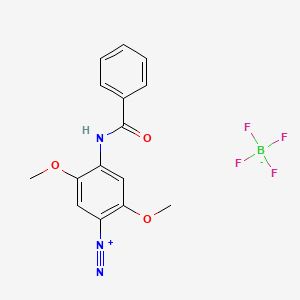

Fast blue RR salt-tetrafluoroborate

Description

Historical Trajectory and Initial Applications in Chemical and Biochemical Research

The historical context of Fast Blue RR salt-tetrafluoroborate is intrinsically linked to the broader history of diazonium salts. The journey of these compounds began in the 1850s with their initial preparation by Peter Griess. nih.gov This discovery paved the way for the development of the azo dye industry, as the azo-coupling reactions of diazonium salts often produce intensely colored pigments. nih.gov

While the initial focus was on industrial applications such as dyes, the unique reactivity of the diazonium group, specifically its propensity to be displaced, soon captured the attention of organic chemists. nih.gov This led to its use in foundational organic reactions like the Sandmeyer, Pschorr, Gomberg-Bachmann, Meerwein, and Balz-Schiemann reactions. nih.gov

The development of stabilized diazonium salts was a significant step forward for their use in research. The introduction of the tetrafluoroborate (B81430) anion (BF₄⁻) was a key innovation, as it conferred greater thermal stability to the otherwise reactive and often unstable diazonium compounds. nih.govshu.ac.uk This increased stability made them more reliable reagents for laboratory use. While specific early applications of the tetrafluoroborate variant of Fast Blue RR are not extensively documented, the enhanced stability it offered likely facilitated its use in early histochemical and colorimetric analyses that required a dependable diazonium salt.

Significance in Contemporary Analytical and Methodological Chemistry

In modern analytical and methodological chemistry, the significance of this compound lies in its role as a chromogenic substrate and a coupling agent, particularly in enzyme histochemistry and other biochemical assays. The tetrafluoroborate salt's enhanced stability over other forms, such as hexafluorophosphates, makes it a more reliable and storable reagent for these sensitive applications. shu.ac.uk

Its primary application is in the detection of enzyme activity, such as esterases and alkaline phosphatase. nih.govhimedialabs.com In these methods, an enzyme-specific substrate, often a naphthyl derivative, is cleaved by the target enzyme to release a naphthol compound. This product then undergoes a coupling reaction with the diazonium salt, Fast Blue RR-tetrafluoroborate, to form an insoluble, colored precipitate at the site of enzymatic activity. nih.gov This allows for the precise visualization and localization of enzymes within tissue sections or on blots.

Recent research has also explored the modification of the Fast Blue RR core structure to develop derivatives with enhanced properties for specific applications. For instance, alkoxysilane-derivatized Fast Blue RR has been investigated for the detection of myeloperoxidase, a biomarker for wound infection, highlighting the ongoing development and adaptation of this class of compounds in analytical methods. nih.gov

Fundamental Chemical Structure and Reactive Moiety Considerations

The fundamental chemical structure of this compound consists of a cation, 4-benzoylamino-2,5-dimethoxybenzenediazonium, and an anion, tetrafluoroborate (BF₄⁻). The defining feature of this compound is the diazonium group (-N₂⁺) attached to the benzene (B151609) ring, which constitutes its reactive moiety. nih.gov

The diazonium group is highly electrophilic and readily participates in coupling reactions with electron-rich compounds, such as phenols and naphthols, to form azo dyes. nih.gov This reactivity is the basis for its use as a chromogen in histochemistry. The stability of the diazonium salt is a critical consideration for its practical application. The choice of the counterion significantly influences this stability. The tetrafluoroborate anion is particularly effective in stabilizing the diazonium cation, making the salt less prone to decomposition compared to variants with other counterions. nih.govshu.ac.uk

The synthesis of diazonium tetrafluoroborate salts typically involves the diazotization of the corresponding aniline (B41778) precursor with a nitrosating agent, such as nitrosonium tetrafluoroborate (NOBF₄), in a suitable solvent at low temperatures. nih.gov

Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula |

| This compound | 2776-45-6 | C₁₄H₁₆N₄O₈ |

| Fast Blue RR (amine base) | 6268-05-9 | C₁₅H₁₆N₂O₃ |

| Fast Blue RR Salt (zinc chloride salt) | 14726-29-5 | C₁₅H₁₄ClN₃O₃ · 1/2 ZnCl₂ |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H14BF4N3O3 |

|---|---|

Molecular Weight |

371.10 g/mol |

IUPAC Name |

4-benzamido-2,5-dimethoxybenzenediazonium;tetrafluoroborate |

InChI |

InChI=1S/C15H13N3O3.BF4/c1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;2-1(3,4)5/h3-9H,1-2H3;/q;-1/p+1 |

InChI Key |

IYFMZNJEKGTJEB-UHFFFAOYSA-O |

Canonical SMILES |

[B-](F)(F)(F)F.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N |

Origin of Product |

United States |

Mechanistic Principles of Fast Blue Rr Salt Tetrafluoroborate Reactions in Analytical Systems

Azo Dye Coupling Mechanisms

The most prominent application of Fast Blue RR salt-tetrafluoroborate lies in its function as a coupling agent in the formation of azo dyes. This process is a form of electrophilic aromatic substitution where the diazonium ion of Fast Blue RR salt acts as the electrophile. numberanalytics.com

Reaction Kinetics and Equilibrium Dynamics in Chromogenic Processes

The kinetics of the azo coupling reaction involving this compound are typically rapid, especially when the coupling partner is a highly activated aromatic system. In many analytical applications, particularly in enzyme histochemistry, the rate of color formation is directly proportional to the rate of the enzymatic reaction that produces the coupling partner. This allows for the real-time monitoring of enzyme activity.

The equilibrium of the chromogenic process heavily favors the formation of the azo dye product. This is due to the high reactivity of the diazonium salt and the subsequent stabilization of the resulting azo compound through an extensive system of conjugated double bonds, which is responsible for its color. The essentially irreversible nature of this coupling reaction under optimal conditions makes it an effective method for trapping and visualizing the products of primary reactions.

Substrate Specificity and Reactivity in Enzymatic and Phenolic Assays

This compound is widely used in assays for detecting a variety of enzymes and for the quantification of phenolic compounds. Its utility in these assays is a direct consequence of its reactivity with the specific products generated by these enzymes or with the phenolic compounds themselves.

In enzymatic assays, Fast Blue RR salt is often used for the detection of hydrolases such as alkaline phosphatase and esterases. nih.govscbt.com The enzyme acts on a specific substrate, typically a naphthyl derivative, to release a naphthol. nih.gov This liberated naphthol then immediately couples with the Fast Blue RR salt present in the reaction mixture to produce an insoluble, intensely colored azo dye at the site of enzyme activity. researchgate.net This "simultaneous coupling" is a key feature of its use in histochemistry. For example, it is used to detect esterase activity by coupling with naphthol released from naphthyl acetate (B1210297), forming a red or blue azo-dye. researchgate.net

In the analysis of phenolic compounds, Fast Blue RR salt reacts directly with phenols under alkaline conditions to form a colored azo compound. This reaction forms the basis of spectrophotometric methods for the determination of total phenolic content in various samples. nih.govresearchgate.net The diazonium group of the Fast Blue salt specifically couples with the reactive hydroxyl groups of the phenolic compounds. nih.gov

Electrochemical Reaction Mechanisms

Beyond its role in azo coupling, the diazonium group of this compound is electrochemically active. The electrochemical reduction of aryldiazonium salts is a versatile method for modifying electrode surfaces. researchgate.net This process involves the transfer of an electron from the electrode surface to the diazonium salt.

The general mechanism for the electrochemical reduction of an aryldiazonium salt involves a one-electron transfer to form a highly reactive aryl radical, with the concomitant release of a nitrogen molecule. nih.gov This aryl radical can then form a covalent bond with the electrode surface. acs.org

Recent studies have indicated that the electrochemical reduction of aryldiazonium salts can be a more complex, two-step process, leading to the formation of both an aryl radical and an aryl anion. nih.govrsc.org The cyclic voltammograms of some aryldiazonium salts show two distinct cathodic peaks, suggesting a stepwise reduction. nih.gov The first peak is attributed to the reduction of the diazonium ion to an aryl radical, while the second peak may correspond to the reduction of the initially formed radical to an anion or the reduction of the grafted layer. nih.gov

The potential at which this reduction occurs is influenced by the substituents on the aromatic ring. Electron-withdrawing groups on the aryl ring make the reduction of the corresponding diazonium salt easier. nih.govrsc.org The electrochemical behavior of this compound, with its electron-donating methoxy (B1213986) groups and electron-withdrawing benzoylamino group, will be a composite of these effects. This electrochemical reactivity allows for its use in the development of electrochemical sensors and biosensors, where the salt can be used to functionalize electrode surfaces. researchgate.netimist.ma

Diazonium Reduction Pathways on Electrode Surfaces

The functionalization of conductive surfaces using this compound begins with the electrochemical reduction of its diazonium cation at an electrode interface. This process is a cornerstone of diazonium chemistry for surface modification and is typically initiated by applying a negative potential to a working electrode, such as glassy carbon, gold, or platinum. bohrium.comrsc.org

The core reaction involves a single-electron transfer from the electrode surface to the terminal nitrogen atoms of the diazonium group (-N₂⁺). This electrochemical reduction is generally an irreversible process. Upon accepting an electron, the diazonium moiety becomes unstable and undergoes a rapid decomposition. The primary event in this decomposition is the cleavage of the carbon-nitrogen bond, leading to the liberation of a dinitrogen molecule (N₂), which is a highly stable, gaseous species. bohrium.comnih.gov

Where:

Ar-N₂⁺ represents the Fast Blue RR diazonium cation.

e⁻ is the electron transferred from the electrode.

[Ar-N₂]• is a transient, unstable radical intermediate.

Ar• is the resulting highly reactive aryl radical derived from Fast Blue RR.

N₂ is the expelled dinitrogen molecule.

This reduction is a key step that transforms the relatively stable diazonium salt into a potent chemical species capable of forming robust surface linkages. rsc.org The potential at which this reduction occurs can be studied and characterized using electrochemical techniques like cyclic voltammetry, which reveals the characteristic reduction peak of the diazonium salt. bohrium.com

Aryl Radical Formation and Covalent Surface Grafting Dynamics

Following the electrochemical reduction and the expulsion of dinitrogen gas, a highly reactive aryl radical of the Fast Blue RR molecule is formed. rsc.orgnih.gov This radical species is electron-deficient and aggressively seeks to stabilize itself by forming a new chemical bond. In the context of an electrode system, the most readily available reaction partner is the electrode material itself.

The aryl radical attacks the electrode surface, forming a strong and stable covalent bond. bohrium.com This process, known as "grafting" or "functionalization," results in the permanent attachment of the Fast Blue RR-derived aryl group to the surface. bohrium.comresearchgate.net The formation of this covalent linkage is a key advantage of using diazonium salts for surface modification, as it creates a highly robust and durable functional layer that can withstand harsh conditions in subsequent analytical applications.

The dynamics of this grafting process allow for a degree of control over the resulting surface coverage. By manipulating electrochemical parameters such as the applied potential, the concentration of the diazonium salt, and the duration of the electrolysis, the density of the grafted aryl layers can be managed. bohrium.com This covalent modification effectively transforms the generic electrode into a specialized sensor surface, where the properties of the grafted Fast Blue RR molecules dictate the new electrochemical behavior.

Table 1: Key Stages of Aryl Radical Formation and Surface Grafting

| Stage | Description | Key Species |

| 1. Electron Transfer | The Fast Blue RR diazonium cation (Ar-N₂⁺) diffuses to the electrode surface and accepts an electron. | Ar-N₂⁺, e⁻ |

| 2. Decomposition | The resulting transient species rapidly decomposes, releasing a stable dinitrogen molecule. | [Ar-N₂]•, N₂ |

| 3. Radical Formation | A highly reactive aryl radical (Ar•) is generated in close proximity to the electrode surface. | Ar• |

| 4. Surface Attack & Grafting | The aryl radical attacks the electrode material, forming a stable, covalent bond. | Electrode Surface, Ar-Surface |

Electrochemical Redox Behavior and Associated Sensing Phenomena

Once the electrode surface is covalently modified with the Fast Blue RR aryl groups, it exhibits new and distinct electrochemical properties. The grafted organic layer can influence electron transfer rates and may itself possess redox-active moieties that can be interrogated electrochemically. The sensing capabilities of these modified electrodes stem from the interaction between the grafted layer and target analytes, which elicits a measurable change in the electrochemical signal.

The principle of detection relies on the modulation of the redox behavior of the modified surface. An analyte can interact with the grafted layer through various mechanisms, such as:

Binding Events: An analyte may bind directly to the functional groups on the grafted Fast Blue RR molecule. This binding can alter the local chemical environment, thereby shifting the redox potential or changing the current response of the surface.

Catalytic Reactions: The grafted layer may act as a catalyst or a recognition element for an enzymatic reaction. For instance, Fast Blue RR is known to be a chromogenic substrate for enzymes like alkaline phosphatase. himedialabs.comsigmaaldrich.com In an electrochemical sensor, the enzymatic product could be electrochemically active, or the reaction could change the impedance of the surface, leading to a detectable signal.

Redox Mediation: The grafted layer can act as a redox mediator, facilitating electron transfer between the electrode and an analyte that may not be easily detected otherwise.

These interactions produce a quantifiable signal, forming the basis of the sensing phenomenon. The ability of organisms to sense and respond to changes in their chemical environment, often through complex redox-signaling pathways involving proteins and nucleic acids, provides a conceptual parallel. nih.govnih.gov In these biological systems, a specific chemical event triggers a cascade of structural and electronic changes that result in a signal. nih.gov Similarly, in a sensor built with Fast Blue RR, the binding or reaction of an analyte with the grafted surface acts as the initial stimulus, which is transduced into a measurable electrical signal (e.g., current, potential, or impedance).

Table 2: Interpretation of Electrochemical Signals in Sensing

| Signal Change | Potential Cause | Implication for Sensing |

| Shift in Peak Potential | Analyte binding alters the electronic environment of the redox-active group. | Indicates a specific interaction between the analyte and the grafted layer. |

| Increase/Decrease in Peak Current | Analyte interaction affects the rate of electron transfer or the concentration of a redox-active species at the surface. | Can be correlated to the concentration of the target analyte. |

| Appearance of New Redox Peaks | The analyte itself is electroactive, or a product of a reaction catalyzed by the surface is detected. | Confirms the presence of the analyte or the occurrence of a specific reaction. |

| Change in Electrochemical Impedance | Analyte binding or reaction changes the dielectric and conductive properties of the surface layer. | Provides a sensitive, often label-free, method for detecting binding events. |

Applications in Enzyme and Biomolecule Detection Methodologies

Enzyme Histochemistry and Cytochemistry Applications

In the realm of histochemistry and cytochemistry, Fast Blue RR salt is instrumental in localizing enzyme activity within tissue sections and cells. smolecule.comavantorsciences.com This is achieved through the principle of azo coupling, where the diazonium salt reacts with a product of an enzymatic reaction to form a distinctly colored, insoluble precipitate at the site of the enzyme. smolecule.comavantorsciences.com

Fast Blue RR salt is frequently used for the detection of non-specific esterase activity. smolecule.comhimedialabs.comhimedialabs.com The underlying mechanism involves the enzymatic hydrolysis of a naphthyl-based substrate, such as α-naphthyl acetate (B1210297), by esterases present in the specimen. This reaction releases naphthol, which then immediately couples with Fast Blue RR salt. himedialabs.comnih.gov The resulting product is an insoluble azo dye, which appears as a red or blue precipitate, marking the location of esterase activity within the tissue or cell. himedialabs.comscientificlabs.co.uk This method is valuable for studying the distribution of esterases in various cell types and tissues. smolecule.com

A study detailed a spectrophotometric method for determining esterase activity by continuously monitoring the formation of the diazo dye complex at 510 nm. nih.gov This method utilizes the hydrolysis of α-naphthyl ester substrates by the enzyme to produce α-naphthol, which then couples with Fast Blue RR salt. nih.gov A key advantage of this technique is the direct and continuous measurement of the colored product's formation, eliminating the need for extraction steps common in other assays. nih.gov However, the method was found to be more effective with α-naphthyl ester substrates compared to β-naphthyl esters, which did not produce a linear change in absorbance. nih.gov

Another significant application of Fast Blue RR salt is in the detection of alkaline phosphatase (ALP) activity. smolecule.comscientificlabs.co.ukscbt.com The principle is similar to that of esterase detection. In this case, a naphthol-based phosphate (B84403) substrate, such as Naphthol AS-MX phosphate, is used. The alkaline phosphatase in the specimen hydrolyzes the phosphate group from the substrate, releasing a naphthol derivative. This product then couples with Fast Blue RR salt to form an insoluble precipitate. himedialabs.comscientificlabs.co.uk The color of the resulting azo dye can range from blue to purple or even black, providing a clear visual marker of ALP activity. smolecule.comscientificlabs.co.uk This technique is widely used in immunohistochemistry to pinpoint the location of ALP. avantorsciences.comscientificlabs.co.uksigmaaldrich.com

| Enzyme | Substrate Example | Reaction Product | Precipitate Color |

| Esterase | α-Naphthyl Acetate | Insoluble Azo Dye | Red/Blue himedialabs.comscientificlabs.co.uk |

| Alkaline Phosphatase | Naphthol AS-MX Phosphate | Insoluble Azo Dye | Blue/Purple/Black smolecule.comscientificlabs.co.uk |

Methodological adaptations involving Fast Blue RR salt allow for not only the localization but also the semi-quantification of enzyme activity. The intensity of the color produced by the azo dye precipitate is proportional to the amount of enzyme present, enabling a relative estimation of enzyme concentration.

Recent research has focused on modifying Fast Blue RR to enhance its utility. One such innovation is the development of an alkoxysilane-derivatized form of Fast Blue RR. This modification allows for the immobilization of the compound, which has been applied in creating enzyme-responsive materials for detecting wound infections. These materials change color in the presence of enzymes like myeloperoxidase, which are biomarkers for infection. nih.gov The intensity of the color change can be quantified, providing a semi-quantitative measure of the enzymatic activity and thus the severity of the infection. nih.gov

Colorimetric and Spectrophotometric Assays

Beyond its use in staining, Fast Blue RR salt is a key reagent in quantitative colorimetric and spectrophotometric assays. smolecule.comscbt.com These methods leverage the formation of a soluble, colored azo dye to measure enzyme activity or the concentration of specific molecules in a sample.

Fast Blue RR salt is integral to spectrophotometric assays for quantifying the activity of hydrolase enzymes like esterases and phosphatases. In these assays, the rate of the color-producing reaction between the enzymatically released product and Fast Blue RR salt is monitored over time. The change in absorbance at a specific wavelength is directly proportional to the rate of the enzymatic reaction, allowing for the calculation of enzyme activity units. nih.gov

A significant advantage of using Fast Blue RR in these assays is the ability to monitor enzyme activity continuously. This provides real-time kinetic data. The direct measurement of the final colored product avoids the need for intermediate steps like solvent extraction, which can be a source of error in endpoint assays. nih.gov

Fast Blue RR salt can also be used for the detection and quantification of phenolic compounds. researchgate.net However, a related compound, Fast Blue BB salt, is more commonly cited for this purpose. The principle involves the coupling reaction between the diazonium salt and phenolic compounds under alkaline conditions to form a colored azo complex. researchgate.net The absorbance of this complex is then measured spectrophotometrically.

One study describes a method using Fast Blue BB diazonium salt to detect phenolic compounds in food systems. researchgate.net The reaction with phenolics in an alkaline medium forms an azo complex with an absorbance maximum at 420 nm. researchgate.net This method was found to be simple, inexpensive, and rapid for assessing the total phenolic content in various food and beverage samples. researchgate.net While this specific research highlights Fast Blue BB, the underlying chemical principle of azo coupling is the same for Fast Blue RR, suggesting its potential applicability in similar assays for phenolic compound analysis.

Optimization of Spectroscopic Read-out Parameters and Wavelength Analysis

Fast Blue RR salt is frequently employed in colorimetric assays for detecting the activity of various enzymes, such as alkaline phosphatase and nonspecific esterase. scbt.comavantorsciences.comhimedialabs.com The fundamental principle of these assays involves an enzyme-mediated reaction. Specifically, the enzyme cleaves a substrate, such as a naphthyl derivative, releasing naphthol. This liberated naphthol then couples with the Fast Blue RR diazonium salt, resulting in the formation of an insoluble, distinctly colored azo-dye precipitate at the site of enzymatic activity. himedialabs.comnih.gov

The optimization of these detection systems involves monitoring the formation of this colored product. The reaction is typically conducted in basic media, with the colored derivative forming within minutes. nih.gov Research into siloxane-derivatized Fast Blue RR materials for detecting myeloperoxidase (MPO), an infection marker, has demonstrated a distinct blue color development upon enzymatic reaction. nih.gov The progress of this reaction can be quantitatively analyzed using techniques like Liquid Chromatography-Electrospray Ionization Time-of-Flight (LC-ESI TOF) mass spectrometry, which tracks the decrease of the substrate over time. nih.gov Such analyses have confirmed substantial substrate conversion within minutes, highlighting the potential for rapid point-of-care diagnostics. nih.gov

Table 1: Research Findings on Fast Blue RR-Based Enzyme Detection

| Parameter | Observation | Significance |

|---|---|---|

| Reaction Product | Insoluble colored precipitate (azo-dye) | Enables visual and spectroscopic detection at the enzyme activity site. himedialabs.com |

| Color Development | Deep blue color | Indicates positive detection of target enzyme activity (e.g., MPO). nih.gov |

| Reaction Time | Substantial conversion within minutes | Suitable for rapid diagnostic applications. nih.gov |

| Analysis Method | LC-ESI TOF Mass Spectrometry | Allows for quantitative monitoring of substrate conversion. nih.gov |

Development of Advanced Biosensing Platforms

The unique electrochemical properties of diazonium salts, including Fast Blue RR salt-tetrafluoroborate, make them ideal candidates for modifying electrode surfaces to create advanced biosensors. mdpi.com The high reactivity of the diazonium function allows for fast and dense grafting on a wide array of substrates, forming highly stable modifications. mdpi.com

The electrochemical grafting of aryl diazonium salts is a well-established method for the covalent functionalization of conductive and semiconducting surfaces used in sensor fabrication. mdpi.comresearchgate.net The process is initiated by the electrochemical reduction of the diazonium salt. This reduction causes the cleavage and loss of a nitrogen molecule (N₂), generating a highly reactive aryl radical. mdpi.com This radical then forms a stable, covalent bond with the electrode surface, resulting in a thin, robust organic film that can serve as a platform for biosensor construction. mdpi.comresearchgate.net This covalent attachment ensures the long-term performance and reliability of the sensor. researchgate.net

The development of pH-sensing microelectrodes can be informed by the pH-sensitive nature of reactions involving grafted diazonium compounds. While Fast Blue RR is primarily known as a coupling agent, the electrochemical behavior of the layers it forms, and those from similar aminophenyl diazonium salts, can be influenced by pH. For instance, studies on the enzymatic conversion of derivatized Fast Blue RR have been conducted at different pH values. nih.gov

Furthermore, research into the electrochemical grafting of aminodiphenyl and aminotriphenyl diazonium salts has revealed that the elimination of the diazonium group during the grafting process causes a cathodic shift in the electrochemical activity of the molecule now attached to the electrode surface. iaea.org This shift in potential between the free and the grafted molecule can be considered a signature of a successful grafting reaction. iaea.org The electrochemical properties of such grafted layers, which can be precisely characterized, are often pH-dependent, a fundamental principle for the development of electrochemical pH sensors.

Carbon-based materials, such as glassy carbon electrodes (GCE), are frequently used in electrochemical sensors and are readily functionalized using diazonium salts. researchgate.netiaea.org The grafting process creates a strong, covalent bond between the aryl group of the diazonium salt and the carbon surface. mdpi.com This modification is highly stable due to the formation of this covalent linkage. mdpi.com

The substituent group on the aryl diazonium salt plays a crucial role in the reactivity and the properties of the final modified surface. For example, a study comparing four different para-substituted tetrafluoroborate (B81430) aryl diazonium salts found that the substituent directly influences the potential at which the diazonium reduction and grafting occurs. iaea.org An electron-withdrawing group like nitro (NO₂) was found to enable spontaneous covalent bonding with a GCE, demonstrating that the molecular design of the diazonium salt is key to controlling the functionalization process. iaea.org

Table 2: Key Features of Diazonium Grafting for Biosensor Surfaces

| Feature | Description | Reference |

|---|---|---|

| Bonding | Forms a strong, covalent bond between the aryl group and the surface. | mdpi.com |

| Stability | The resulting modified surface is highly stable. | mdpi.comresearchgate.net |

| Mechanism | Involves the reduction of the diazonium salt to form a reactive aryl radical. | mdpi.com |

| Applicable Surfaces | Can be used to modify a wide range of conductive and non-conductive materials, including carbon. | mdpi.comresearchgate.net |

| Control | The reactivity and grafting potential can be tuned by the choice of substituent on the aryl ring. | iaea.org |

SERS is a powerful analytical technique that provides remarkable sensitivity for detecting molecular fingerprints, making it a critical tool in biomedicine and environmental sensing. nih.gov The technique relies on enhancing the Raman signal of molecules adsorbed on or near plasmonic nanostructures. nih.gov The development of SERS nanosensors often involves the chemical functionalization of these nanostructures to improve analyte capture and detection. nih.govmdpi.com

Diazonium salts serve as effective agents for functionalizing SERS substrates, such as gold nanostructures (GNSs). mdpi.comresearchgate.net The grafting process creates a stable organic layer that can be designed to interact specifically with target analytes, thereby pre-concentrating them at the SERS-active surface and enhancing the detection signal. mdpi.com

A notable example is the development of a SERS nanosensor for detecting polycyclic aromatic hydrocarbons (PAHs) in water. mdpi.com In this work, SERS substrates were chemically functionalized using 4-dodecyl benzenediazonium-tetrafluoroborate. The long alkyl chain (dodecyl) of the grafted layer creates a hydrophobic surface. This functionalized surface effectively captures non-polar PAH compounds from aqueous samples through hydrophobic interactions and π-π stacking. mdpi.com This pre-concentration mechanism significantly improves the sensitivity of the sensor, allowing for the detection and quantification of PAHs at very low concentrations. mdpi.com The effectiveness of this functionalization is demonstrated by the ability to regenerate and reuse the nanosensor surface without a significant loss of detection efficiency. mdpi.com

Table 3: Performance of a Diazonium-Functionalized SERS Nanosensor for PAH Detection

| Analyte | Limit of Detection (LOD) | Molar LOD |

|---|---|---|

| Benzo[a]pyrene (BaP) | 0.026 mg L⁻¹ | 1.0 x 10⁻⁷ mol L⁻¹ |

| Fluoranthene (FL) | 0.064 mg L⁻¹ | 3.2 x 10⁻⁷ mol L⁻¹ |

| Naphthalene (NAP) | 3.94 mg L⁻¹ | 3.1 x 10⁻⁵ mol L⁻¹ |

Data sourced from a study on SERS nanosensors functionalized with 4-dodecyl benzenediazonium-tetrafluoroborate. mdpi.com

Surface-Enhanced Raman Spectroscopy (SERS) Nanosensors

Quantitative Analysis of Aromatic Hydrocarbons and Other Analytes

This compound serves as a valuable reagent for the quantitative colorimetric analysis of various aromatic compounds, particularly those containing phenolic and amine functional groups. The underlying principle is the azo coupling reaction, where the diazonium salt reacts with phenolic compounds under alkaline conditions to form a stable and colored azo dye. The intensity of the resulting color is directly proportional to the concentration of the analyte, allowing for spectrophotometric quantification.

While direct methods for quantifying non-activated aromatic hydrocarbons using this salt are less common, its application shines in the analysis of their hydroxylated metabolites (phenols) and related aromatic analytes. For instance, methods analogous to those using the related Fast Blue BB salt for determining total phenolic content in various samples can be applied. nih.govnih.gov These assays are advantageous because the diazonium coupling reaction is more specific to phenolic hydroxyl groups compared to other methods like the Folin-Ciocalteu assay, which can suffer from interference from other reducing agents. nih.gov

The reaction with phenolic compounds results in the formation of an azo complex that can be measured at a specific wavelength. For example, assays using Fast Blue BB salt to quantify phenolics in fruit extracts measure the stable azo complexes at approximately 420 nm. nih.gov A similar principle applies to Fast Blue RR salt, where the enzymatic or chemical release of a naphthol or phenol (B47542) derivative is coupled to the diazonium salt. himedialabs.com

Research has focused on optimizing these assays for microplate formats, enhancing throughput and reducing reagent consumption. Key parameters that are optimized include the choice and concentration of the base (e.g., KOH or NaOH), incubation time, and the concentration of the diazonium salt to ensure complete reaction and stable color development. nih.govnih.gov

Beyond phenols, Fast Blue salts are also employed in the detection of other analytes like cannabinoids. While much of the published research specifies the use of Fast Blue B or BB salt for creating colored derivatives of cannabinoids for quantification, the principle of azo coupling with the phenolic hydroxyl group on the cannabinoid structure is the same. This suggests the potential for this compound in similar applications.

| Analyte Class | General Principle | Detection Wavelength (λmax) | Key Reaction Conditions |

|---|---|---|---|

| Phenolic Compounds | Azo coupling with phenolic hydroxyl group | Typically 420-550 nm (Analyte-dependent) | Alkaline pH (e.g., NaOH or KOH) |

| Naphthols (from enzyme substrates) | Azo coupling with naphtholic hydroxyl group | Typically 500-600 nm (Analyte-dependent) | Alkaline pH, presence of enzyme substrate |

| Aromatic Amines | Azo coupling with the aromatic ring activated by the amine group | Variable | Typically neutral to slightly acidic pH |

Functional Group Assays in High-Throughput Screening for Catalytic Activity

The ability of this compound to produce a distinct color upon reacting with specific functional groups makes it an excellent tool for functional group assays in high-throughput screening (HTS) for catalytic activity. HTS campaigns aim to rapidly test thousands of enzyme variants or potential drug candidates, requiring assays that are robust, sensitive, and adaptable to automation, often in 96-well or 384-well microplate formats.

Fast Blue RR salt is particularly well-suited for screening libraries of hydrolase enzymes, such as esterases and phosphatases. In these assays, a substrate is chosen that, upon enzymatic cleavage, releases a product containing a phenolic or naphtholic hydroxyl group. This released product then immediately reacts with Fast Blue RR salt present in the assay mixture. The formation of the colored azo dye indicates that the enzyme in that particular well is active. The intensity of the color can be used to quantify the level of enzymatic activity, allowing for the identification of highly active variants from a large library.

A common application is the screening for esterase activity using substrates like α-naphthyl acetate. The esterase cleaves the acetate group, releasing α-naphthol. Fast Blue RR salt couples with the α-naphthol to form an insoluble, colored precipitate, providing a clear signal of activity. himedialabs.com This type of assay is direct and can be monitored continuously, which is a significant advantage in HTS as it eliminates the need for extraction steps that are common in other methods.

The integration of such colorimetric assays into robotic HTS platforms allows for the screening of vast enzyme libraries generated through directed evolution or from metagenomic sources. These platforms automate the handling of microplates, reagent addition, incubation, and data acquisition, enabling the efficient discovery of novel enzymes or improved biocatalysts for industrial and therapeutic applications. The development of a visible color makes the assay straightforward, avoiding the need for specialized and expensive fluorescence detectors that other HTS methods might require.

| Target Enzyme Class | Substrate Example | Released Functional Group | Assay Principle |

|---|---|---|---|

| Esterases | α-Naphthyl acetate | Naphtholic hydroxyl | Colorimetric detection of released α-naphthol |

| Alkaline Phosphatases | Naphthyl phosphate | Naphtholic hydroxyl | Colorimetric detection of released naphthol |

| Glycosidases | p-Nitrophenyl glycoside (indirectly related) | Phenolic hydroxyl (p-nitrophenol) | While p-nitrophenol is itself colored, diazonium salts can be used with other phenolic substrates. |

Synthesis and Chemical Modification for Enhanced Research Utility

Derivatization Strategies for Specific Research Applications

Derivatization of the core Fast Blue RR diazonium cation is a key strategy for creating novel reagents with improved properties for specific research contexts. These modifications can range from adding functional groups for immobilization to creating environmentally responsive probes.

The development of photolabile derivatives of diazonium salts is an area of interest for creating patterned surfaces, though specific examples detailing the synthesis of a photolabile Fast Blue RR salt derivative are not extensively documented in current research. The general principle involves incorporating a photolabile caging group into the molecule, which can be cleaved upon exposure to light of a specific wavelength. This strategy would allow for the spatial and temporal control of the diazonium salt's reactivity, enabling its attachment to a surface only in illuminated areas. Such a derivative of Fast Blue RR salt-tetrafluoroborate could be valuable for creating micropatterned biosensors or cell culture substrates where the dye's chromogenic properties are used to report on localized biological activity. While the Balz-Schiemann reaction demonstrates the light-induced decomposition of aryldiazonium tetrafluoroborates, further research is needed to harness this for controlled surface patterning applications with Fast Blue RR. acs.org

Immobilizing Fast Blue RR salt onto solid supports is crucial for its use in diagnostic devices like test strips, preventing reagent diffusion and enabling reusability. nih.gov A successful strategy involves covalently coupling Fast Blue RR to a carrier molecule that can be easily polymerized or attached to a surface. For instance, Fast Blue RR has been derivatized by reacting it with 3-(triethoxysilyl)propyl isocyanate. nih.govresearchgate.net This creates a siloxane-derivatized molecule that can be immobilized onto silica-based surfaces, such as glass plates, through simple hydrolytic polymerization. nih.govresearchgate.net

Beyond this specific example, a variety of general immobilization techniques can be applied to Fast Blue RR, each with distinct advantages. The choice of method and support material depends on the final application's requirements for stability, reactivity, and cost.

Table 1: General Immobilization Techniques and Solid Supports

| Immobilization Technique | Description | Potential Solid Supports | Citations |

|---|---|---|---|

| Covalent Bonding | Forms a stable, permanent link between the dye and the support via a chemical bond. This is often achieved through functional groups on the protein and a modified substrate. | CNBr-activated Sepharose, Glass slides, Silica (B1680970) beads | nih.govresearchgate.net |

| Adsorption | A simpler, less disruptive method based on non-covalent interactions like hydrophobic forces and salt linkages between the dye and the support surface. | Porous silica beads, Eco-friendly supports | nih.govresearchgate.net |

| Entrapment | The dye is physically confined within the porous matrix of a polymer or gel. This method helps to shield the reagent from harsh environmental conditions. | Agarose gel, Carrageenan | nih.govresearchgate.net |

| Affinity Immobilization | This technique utilizes specific binding interactions, such as an enzyme to a ligand, for oriented attachment. | Chitosan-coated beads, Agarose with affinity ligands | nih.gov |

Modified Fast Blue RR salt has been developed into a specific analytical probe for detecting wound infections. nih.govreddit.com Research has focused on creating an enzyme-responsive material that changes color in the presence of myeloperoxidase (MPO), an enzyme secreted by immune cells and a recognized biomarker for infection. researchgate.net

In one study, alkoxysilane-derivatized Fast Blue RR was synthesized and immobilized on a surface. nih.gov This modified probe was tested for its reactivity with MPO and in samples of infected and non-infected wound fluids. The probe demonstrated a distinct blue color development upon incubation with pure MPO or infected wound fluid, confirming its ability to act as a suitable marker for infection detection. nih.gov The enzymatic conversion of the substrate by MPO was further confirmed by Liquid Chromatography-Electrospray Ionization Time-of-Flight (LC-ESI TOF) analysis. nih.gov

Table 2: Research Findings on Modified Fast Blue RR as an Infection Probe

| Parameter | Finding | Citation |

|---|---|---|

| Modification | Fast Blue RR coupled to 3-(triethoxysilyl)propyl isocyanate. | nih.govresearchgate.net |

| Target Analyte | Myeloperoxidase (MPO) enzyme. | nih.govresearchgate.net |

| Detection Principle | Enzymatic conversion of the derivatized Fast Blue RR leads to a visible deep blue color change. | nih.gov |

| Reaction Conditions | Tested at pH 4 (sodium acetate (B1210297) buffer) and pH 7 (potassium phosphate (B84403) buffer). | nih.gov |

| Outcome | Successful detection of MPO in buffer and in infected wound fluids, enabling a simple, visual test for wound infection. | nih.govreddit.com |

Stability and Stabilization of Diazonium Salts in Research Contexts

The inherent instability of the diazonium group is a significant challenge in its application. The stability of Fast Blue RR salt is highly dependent on its counterion, chemical environment, and storage conditions.

The choice of counterion is a critical factor governing the stability of solid aryldiazonium salts. acs.org The tetrafluoroborate (B81430) (BF₄⁻) anion is widely used because it forms significantly more stable salts compared to other counterions like chlorides. wikipedia.org This enhanced stability allows for the isolation and storage of the diazonium salt as a solid powder, which is often not feasible with the corresponding chloride salts. whiterose.ac.uk The stability of aryldiazonium tetrafluoroborates makes them valuable and versatile reagents in organic synthesis, including in transformations like the Schiemann and Gomberg-Bachmann reactions. wikipedia.org

However, it is a dangerous assumption that all aryldiazonium tetrafluoroborate salts are inherently stable. acs.org Violent decompositions can still occur, and these compounds should always be handled with caution, using appropriate protective measures such as a plastic spatula for handling the solid powder. acs.org

Table 3: Relative Stability of Diazonium Salts Based on Counterion

| Counterion | General Stability | Citation |

|---|---|---|

| Tetrafluoroborate (BF₄⁻) | Considered more stable; often isolable as a solid. | wikipedia.orgwhiterose.ac.uk |

| Tosylate (OTs⁻) | Often deemed stable enough for isolation. | whiterose.ac.uk |

| Chloride (Cl⁻) | Generally less stable than the tetrafluoroborate salt. | wikipedia.org |

| Iodide (I⁻) | Potentially forms less stable diazonium iodides. | acs.org |

Several factors can influence the stability and longevity of diazonium salt reagents, including this compound. Careful control of these factors is essential for reliable and safe use.

Temperature: Low temperatures are crucial for maintaining stability. Diazotization reactions are typically carried out at temperatures below 5°C to prevent decomposition. researchgate.net Storing diazonium salt solutions in cold conditions can enhance their stability. google.com

pH: The pH of the solution significantly impacts diazonium salt stability. Solutions with a pH between 5 and 6 can lead to the formation of diazoanhydrides, which are often violently explosive. acs.org

Chemical Additives: The addition of certain chemical additives can improve reagent longevity. Surfactants have been shown to enhance the stability of diazonium salt solutions used as colorimetric reagents. google.com The inclusion of an inert material can also help stabilize isolated diazonium salts. researchgate.net

Impurities: The presence of impurities such as transition metals, bases, or residual nitrous acid can lower the decomposition temperature, leading to unpredictable and potentially hazardous behavior. acs.org It is important to neutralize any excess nitrous acid after the diazotization step. researchgate.net

Light: Exposure to light, particularly UV light, can cause the decomposition of diazonium salts and should be avoided during storage and handling unless photolysis is the intended reaction. researchgate.netresearchgate.net

Advanced Characterization Techniques in Research Involving Fast Blue Rr Salt Tetrafluoroborate

Spectroscopic Characterization of Reaction Products and Derivatives

Spectroscopic techniques are fundamental in the study of chemical compounds, and their application to Fast Blue RR salt-tetrafluoroborate and its derivatives provides invaluable information regarding their structure, concentration, and reaction kinetics.

UV-Visible spectroscopy is a powerful tool for monitoring chemical reactions and quantifying the concentration of reactants and products. Fast Blue RR exhibits a characteristic absorbance peak in the ultraviolet region at approximately 205 nm. The absorption spectrum of diazonium salts, including tetrafluoroborate (B81430) salts, can be influenced by the solvent and the presence of other molecules. For instance, the absorption spectrum of para-bromobenzenediazonium tetrafluoroborate in acetonitrile (B52724) displays a noticeable shoulder of a UV-absorption band that extends into the visible part of the spectrum. researchgate.net The absorbance of this system at 400 nm is significant enough to indicate that a substantial portion of light at this wavelength is absorbed. researchgate.net

In the context of reaction monitoring, changes in the UV-Vis spectrum over time can provide insights into the reaction kinetics. For example, in photocatalytic reactions involving diazonium salts, the disappearance of the diazonium salt absorption band or the appearance of a new band corresponding to the product can be tracked to determine the reaction rate. Furthermore, the Beer-Lambert law can be applied to quantify the concentration of the reaction products, provided a standard calibration curve is established.

A study on the photoborylation of para-bromobenzenediazonium tetrafluoroborate highlights the utility of UV-Vis spectroscopy in mechanistic studies. The researchers observed that the addition of a base to the reaction mixture resulted in a strong absorption at 535 nm, which was absent without the base, indicating a change in the chemical species present and enabling the photocatalytic reaction to proceed under irradiation at this wavelength. researchgate.net While this study does not directly involve this compound, the principles of using UV-Vis spectroscopy to monitor reaction conditions and progress are directly applicable.

Table 1: UV-Visible Spectroscopy Data for a Related Diazonium Salt

| Compound | Solvent | Key Spectral Feature | Significance |

| para-bromobenzenediazonium tetrafluoroborate | Acetonitrile | Significant shoulder of a UV-absorption band tailing into the visible spectrum. researchgate.net | Indicates that the compound can absorb light in the near-UV and visible range, which is relevant for photocatalytic applications. researchgate.net |

| ortho-biphenyldiazonium tetrafluoroborate | Acetonitrile | Strong absorption between 400–500 nm. researchgate.net | Suggests the potential for direct photolysis of the C–N bond under visible light irradiation. researchgate.net |

This table is based on data for related diazonium tetrafluoroborate salts and illustrates the type of information that can be obtained from UV-Visible spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules. In research involving this compound, NMR is crucial for confirming the structures of the products formed in its various reactions. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

A supporting information document for a study on C-C bond formation provides a general procedure for the preparation of diazonium tetrafluoroborate salts. The resulting products were analyzed by ¹H and ¹³C NMR, with detailed spectral data reported for each compound. For example, the ¹H NMR spectrum of a product might show signals in the aromatic region (typically 7-9 ppm) with specific splitting patterns (e.g., doublets, triplets) that correspond to the substitution pattern on the benzene (B151609) ring. The ¹³C NMR spectrum would complement this by showing the number of unique carbon environments and their chemical shifts, which are indicative of the functional groups present.

Table 2: Representative NMR Data for Products of Diazonium Salt Reactions

| Product Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Biaryl compounds | Signals in the aromatic region (e.g., 7.0-8.5 ppm) with complex splitting patterns due to coupling between rings. | Aromatic carbon signals (e.g., 120-150 ppm) and signals for any substituents. |

| Azo-coupled products | Signals for aromatic protons shifted due to the presence of the azo group, along with signals from the coupling partner. | Signals for carbons attached to the azo group (e.g., 150-160 ppm) in addition to other aromatic and aliphatic signals. |

| Heterocyclic derivatives | Specific chemical shifts and coupling constants characteristic of the heterocyclic ring system formed. | Resonances corresponding to the carbon atoms within the newly formed heterocyclic structure. |

This table provides a generalized representation of the type of NMR data expected for various derivatives of diazonium salts, based on established chemical principles.

Electrochemical Characterization Methods

The diazonium group of this compound makes it a prime candidate for modifying electrode surfaces through electrochemical reduction. This grafting process creates a covalent bond between the aryl group and the electrode material, leading to a functionalized surface with altered electrochemical properties.

Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox behavior of chemical species and to characterize modified electrodes. In the context of this compound, CV can be used to monitor the grafting process itself and to investigate the electrochemical properties of the resulting functionalized surface.

A study on the electrochemical reduction of TEMPO-derivatized diazonium salts, including one prepared using nitrosonium tetrafluoroborate, provides significant insights into the redox behavior of grafted surfaces. The researchers used CV to demonstrate that the diazotization conditions have a profound impact on the redox state of the molecule and its subsequent immobilization efficiency on glassy carbon electrodes. The cyclic voltammograms showed that the presence of the TEMPO radical during the electroreduction process could hinder the grafting efficiency due to the spontaneous reduction of the diazonium salt by the radical.

The CV of the grafted surfaces in an electrolyte solution reveals the characteristic redox peaks of the immobilized species. By analyzing the peak potentials and currents, information about the surface coverage, electron transfer kinetics, and stability of the grafted layer can be obtained. For example, an increase in the surface concentration of the electroactive species would lead to an increase in the peak currents in the cyclic voltammogram.

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique used to probe the interfacial properties of electrodes and is particularly valuable for assessing the performance of electrochemical sensors. When an electrode is modified with a recognition element, such as a derivative of this compound, the binding of a target analyte to this layer will cause a change in the interfacial impedance, which can be measured by EIS.

A novel EIS microsensor for the detection of glyphosate (B1671968) was developed by immobilizing molecularly imprinted chitosan (B1678972) onto a gold microelectrode modified with 4-aminophenylacetic acid, a diazonium salt. nih.gov The characterization of the sensor at different stages of its fabrication was carried out using EIS. The Nyquist plots (plotting the imaginary part of impedance against the real part) typically show a semicircle at higher frequencies, the diameter of which corresponds to the charge transfer resistance (Rct). nih.gov The binding of the analyte to the sensor surface increases the Rct, and this change can be correlated to the analyte concentration. nih.gov This study demonstrated a very low limit of detection for glyphosate, highlighting the high sensitivity of EIS-based sensors. nih.gov

While this example does not use this compound directly, the principle of using a diazonium salt to create a functional layer for an EIS sensor is directly transferable. The performance of a sensor based on this compound would be assessed by measuring the change in impedance upon interaction with the target analyte.

Table 3: Parameters Obtained from EIS for Sensor Characterization

| Parameter | Description | Significance in Sensor Performance Assessment |

| Charge Transfer Resistance (Rct) | The resistance to the transfer of charge across the electrode-electrolyte interface. nih.gov | An increase in Rct upon analyte binding is often the primary sensing signal. A larger change in Rct for a given analyte concentration indicates higher sensitivity. |

| Double Layer Capacitance (Cdl) | The capacitance of the electrical double layer that forms at the electrode-electrolyte interface. | Changes in Cdl can also occur upon analyte binding, providing additional information about the interfacial changes. |

| Solution Resistance (Rs) | The resistance of the electrolyte solution between the working and reference electrodes. | This parameter is generally not affected by the sensing event but is important for modeling the impedance data accurately. |

| Warburg Impedance (Zw) | Represents the impedance due to the diffusion of redox species to the electrode surface. | The presence or absence of Warburg impedance can indicate whether the electrochemical process is under kinetic or diffusion control. |

Microscopic and Imaging Techniques for Visualization of Staining and Patterning

Microscopy is essential for visualizing the results of staining procedures that use Fast Blue RR salt. The colored precipitate formed by the enzymatic reaction can be observed using light microscopy, allowing for the localization of enzyme activity within tissues and cells. scbt.com

In addition to conventional light microscopy, more advanced techniques such as super-resolution microscopy can provide a much more detailed view of the stained structures. Super-resolution microscopy encompasses a range of techniques that can overcome the diffraction limit of light, enabling the visualization of cellular components at the nanoscale. While specific studies on the use of super-resolution microscopy with this compound are not prevalent in the literature, the principles are applicable. For instance, fluorescent derivatives of Fast Blue RR could potentially be developed for use in techniques like Stimulated Emission Depletion (STED) microscopy or Structured Illumination Microscopy (SIM).

The ability to create patterns with this compound, for example, through microcontact printing or other lithographic techniques, followed by visualization with high-resolution microscopy, opens up possibilities for the development of biosensors and other patterned surfaces. The microscopic analysis would be crucial for confirming the fidelity of the patterns and for studying the specific interactions of cells or biomolecules with these patterns.

Future Research Directions and Emerging Applications

Innovations in Enzyme Activity Monitoring Technologies

Fast Blue RR salt is a well-established reagent in spectrophotometric assays for quantifying the activity of various enzymes, particularly hydrolases such as esterases and phosphatases. The underlying principle of these assays involves the enzymatic cleavage of a substrate, which releases a product like naphthol. This product then immediately couples with Fast Blue RR salt to form a colored diazo dye, allowing for the continuous monitoring of enzyme activity. himedialabs.com

Recent innovations have focused on adapting this technology for point-of-care (POC) diagnostics. A significant advancement is the development of alkoxysilane-derivatized Fast Blue RR. This modification allows for the covalent immobilization of the compound onto surfaces, creating stable, enzyme-responsive materials. A notable application of this is in the detection of wound infections through the monitoring of myeloperoxidase (MPO), an enzyme present at high levels in infected wounds. nih.gov

A study on alkoxysilane-derivatized Fast Blue RR for wound infection detection demonstrated its potential as a visual indicator. The material exhibits a distinct color change in the presence of MPO, providing a rapid and simple method for identifying infected wounds.

Table 1: Research Findings on Derivatized Fast Blue RR for Myeloperoxidase Detection

| Parameter | Finding | Source |

| Immobilization Strategy | Derivatization of Fast Blue RR with alkoxysilanes enables covalent bonding to silica-based surfaces. | |

| Target Enzyme | Myeloperoxidase (MPO), a biomarker for wound infection. | nih.gov |

| Detection Principle | MPO oxidizes the immobilized Fast Blue RR, leading to the formation of a blue-colored product. | nih.gov |

| Result | A visible color change from colorless to deep blue indicates the presence of MPO and, therefore, a potential wound infection. | nih.gov |

| Advantage | The immobilized system provides a stable and user-friendly platform for point-of-care diagnostics. |

Advancements in Electrochemical Sensor Design and Performance

The application of Fast Blue RR salt-tetrafluoroborate in electrochemical sensors is an emerging area of research. While direct experimental studies are limited, the chemical properties of the compound suggest its potential in this field. One proposed mechanism involves the electrochemical detection of the insoluble azo dye formed during the enzyme-substrate reaction. When the enzyme, such as alkaline phosphatase, acts on its substrate, the released product couples with Fast Blue RR salt. The resulting insoluble azo dye can precipitate onto an electrode surface, causing a measurable change in the electrode's impedance or capacitance.

This principle could be harnessed to develop sensitive and specific electrochemical biosensors. The design of such sensors would involve the optimization of the electrode material and the immobilization of the necessary enzymes.

Further research in this area could explore the direct electron transfer properties of Fast Blue RR salt and its derivatives when immobilized on electrode surfaces. The development of such sensors would offer a label-free and direct method for detecting enzymatic activity.

Novel Applications in Materials Science and Surface Engineering

The ability to modify and immobilize Fast Blue RR salt opens up new avenues for its use in materials science and surface engineering. The derivatization of Fast Blue RR with alkoxysilanes is a prime example of surface engineering, transforming a soluble reagent into a component of a functional material. nih.gov

The resulting enzyme-responsive materials have significant potential beyond wound infection detection. They could be integrated into smart bandages that not only detect infection but also potentially release therapeutic agents in response. Furthermore, these materials could be adapted for use in environmental monitoring to detect the activity of specific enzymes as indicators of pollution.

The research on siloxane-derivatized Fast Blue RR highlights the key aspects of this surface engineering approach.

Table 2: Characteristics of Siloxane-Derivatized Fast Blue RR Materials

| Property | Description | Source |

| Synthesis | Fast Blue RR is coupled with an alkoxysilane, such as 3-(triethoxysilyl)propyl isocyanate. | nih.gov |

| Immobilization | The derivatized compound can be covalently immobilized on silica (B1680970) surfaces through hydrolytic polymerization. | nih.gov |

| Functionality | The immobilized material retains its ability to react with enzymatically produced naphthol, resulting in a color change. | nih.gov |

| Application | Creation of enzyme-responsive test strips for early-stage wound infection detection. | nih.gov |

Computational and Theoretical Modeling of Reactivity and Interactions

Understanding the reactivity and interaction of Fast Blue RR salt at a molecular level is crucial for optimizing its existing applications and designing new ones. Computational and theoretical modeling can provide valuable insights into the mechanisms of its reactions.

The reactivity of diazonium salts, including Fast Blue RR, is governed by the electron-withdrawing nature of the diazonium group, which makes the aromatic ring susceptible to nucleophilic attack. Computational studies on diazonium salts have explored their reaction mechanisms, such as in Pd-catalyzed cross-coupling reactions. researchgate.net These studies often utilize density functional theory (DFT) to calculate the energetics of different reaction pathways.

While specific computational studies on this compound are not widely reported, the general principles derived from modeling other diazonium salts are applicable. Future research could focus on developing specific theoretical models for Fast Blue RR to understand its interaction with enzymes and surfaces. This could involve molecular docking studies to predict the binding of the compound to enzyme active sites and quantum chemical calculations to elucidate the mechanism of the color-forming reaction. Such models would be instrumental in designing new derivatives of Fast Blue RR with enhanced sensitivity and specificity for various applications.

Q & A

Q. What are the standard protocols for synthesizing Fast Blue RR Salt-tetrafluoroborate, and how can purity be verified?

Methodological Answer: Synthesis typically involves diazotization reactions under controlled conditions. For example:

- Dissolve the precursor amine (e.g., 4-benzoylamino-2,5-dimethoxyaniline) in a polar solvent (e.g., acetonitrile or CH2Cl2) with tetrafluoroboric acid (HBF4).

- Maintain temperatures between 0–5°C during diazotization to prevent premature decomposition .

- Precipitate the product using ice-cold ether and purify via recrystallization or column chromatography.

Purity Verification: - Use <sup>1</sup>H NMR and <sup>19</sup>F NMR to confirm structural integrity (e.g., characteristic peaks for BF4<sup>−</sup> at ~150 ppm in <sup>19</sup>F NMR) .

- Quantify impurities via HPLC with UV detection (λ = 280–300 nm) .

Q. How should this compound be stored to ensure stability in laboratory settings?

Methodological Answer:

- Storage Conditions:

- Stability Monitoring:

Advanced Research Questions

Q. What strategies can resolve discrepancies in reaction yields during synthesis under varying solvent conditions?

Methodological Answer:

- Solvent Optimization:

- Yield Analysis:

Q. How does interaction with enzymes affect the accuracy of this compound in histochemical staining?

Methodological Answer:

- Enzyme Specificity Testing:

- Cross-Reactivity Mitigation:

Q. What analytical techniques best characterize degradation byproducts of this compound under UV exposure?

Methodological Answer:

Q. How can researchers optimize coupling efficiency of this compound with siloxane derivatives for hybrid material synthesis?

Methodological Answer:

- Reaction Design:

- Efficiency Quantification:

Data Contradiction Analysis

Q. How to address conflicting reports on the thermal stability of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.